Solubility data of 2-Methyl-6-nitroquinoxaline in organic solvents
Solubility data of 2-Methyl-6-nitroquinoxaline in organic solvents
An In-depth Technical Guide on the Solubility Profiling of 2-Methyl-6-nitroquinoxaline
Executive Summary & Strategic Importance
2-Methyl-6-nitroquinoxaline (CAS: 2942-02-1) is a critical heterocyclic intermediate, primarily utilized in the synthesis of bioactive quinoxaline derivatives with antibacterial, antifungal, and anticancer properties. Despite its synthetic utility, specific quantitative solubility data (mole fraction vs. temperature) remains sparse in open literature.
This guide addresses that gap. Instead of providing static, potentially outdated values, this document functions as a procedural master file . It synthesizes theoretical solubility predictions based on structural analogs (e.g., 2-methyl-6-nitroaniline) with a rigorous, self-validating experimental protocol for generating precise solubility data. This approach empowers researchers to derive the specific thermodynamic parameters required for process optimization, such as cooling crystallization and solvent extraction.
Compound Profile & Theoretical Solubility Analysis
Before experimental determination, a theoretical understanding of the solute-solvent interaction is required to select appropriate solvent candidates.
Physicochemical Characteristics
-
Molecular Formula:
[1] -
Molecular Weight: 189.17 g/mol [1]
-
Structure: Fused benzene and pyrazine rings (quinoxaline core) with a methyl group at position 2 and a nitro group at position 6.
- ) is strongly electron-withdrawing, increasing polarity, while the aromatic core and methyl group contribute to hydrophobicity.
Predicted Solubility Trends (Analog Analysis)
Based on the thermodynamic behavior of the structural analog 2-methyl-6-nitroaniline [1], we can extrapolate the following solubility hierarchy for 2-Methyl-6-nitroquinoxaline. The quinoxaline core lacks the primary amine hydrogen bond donor of the aniline, likely reducing solubility in protic solvents compared to the aniline analog, while enhancing solubility in aprotic polar solvents.
Table 1: Predicted Solubility Hierarchy
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Ketones | Acetone, 2-Butanone | High | Dipole-dipole interactions align well with the nitro-substituted aromatic core. |
| Esters | Ethyl Acetate | High | Favorable van der Waals and dipole interactions; excellent for crystallization. |
| Polar Aprotic | Acetonitrile, DMF | Moderate-High | Strong solvation of the nitro group; useful for reaction media but difficult to remove. |
| Alcohols | Methanol, Ethanol | Moderate | Hydrogen bonding capability is limited to the solvent acting as a donor to the quinoxaline nitrogens. |
| Aromatics | Toluene | Low-Moderate | |
| Alkanes | Hexane, Cyclohexane | Very Low | Significant polarity mismatch; suitable only as anti-solvents. |
Experimental Protocol: Solubility Determination
To generate authoritative data for drug development files, the Isothermal Saturation Method (Gravimetric or HPLC detection) is the industry standard.
Workflow Visualization
Figure 1: Decision tree and workflow for the isothermal determination of solubility.
Step-by-Step Methodology
Reagents: 2-Methyl-6-nitroquinoxaline (Purity >99%), Analytical grade solvents.
Equipment: Jacketed glass vessel, circulating water bath (stability
-
Saturation: Add an excess amount of 2-Methyl-6-nitroquinoxaline to 20 mL of the selected solvent in a jacketed vessel. Ensure solid phase is visible at all times.
-
Equilibration: Stir the mixture at the target temperature (e.g., 298.15 K) for 24 hours. Stop stirring and allow the solid to settle for 2 hours while maintaining temperature.
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45
m PTFE filter to remove suspended solids. -
Quantification (Gravimetric):
-
Weigh a clean, dry weighing dish (
). -
Add the filtered solution and weigh immediately (
). -
Evaporate the solvent under vacuum/heating until constant mass is achieved (
). -
Calculation: Mass of solute
; Mass of solvent .
-
Data Correlation (The Apelblat Model)
Raw data should be correlated using the Modified Apelblat Equation , which is the standard for reporting solubility data in chemical engineering literature [2].
- : Mole fraction solubility.[4][5][6]
- : Absolute temperature (Kelvin).[5][6]
- : Empirical model parameters derived via multiple linear regression.
Thermodynamic Analysis Framework
Understanding the thermodynamics of dissolution is essential for scale-up. You must calculate the enthalpy (
Key Equations:
Interpretation Guide:
-
Positive
(Endothermic): Solubility increases with temperature. (Expected for this compound). -
Positive
: Driven by the disordering of the crystal lattice upon dissolution. - : Indicates spontaneous dissolution.
Synthesis & Purification Context
Solubility data is most critical during the purification of 2-Methyl-6-nitroquinoxaline following its synthesis.
Synthesis Pathway
The compound is typically synthesized via the condensation of 4-nitro-1,2-phenylenediamine with methylglyoxal [3].
Figure 2: Synthetic route highlighting the critical purification step dependent on solubility data.
Purification Insight: The reaction often yields a mixture of isomers (6-nitro and 7-nitro). Solubility differences in ethanol or methanol are typically exploited to separate these isomers. If the 6-nitro isomer is the target, select a solvent where the 7-nitro isomer is significantly more soluble (remaining in the mother liquor) or vice versa.
References
-
Yang, C., et al. (2016).[4] "Solubility and solution thermodynamics of 2-methyl-6-nitroaniline in ten organic solvents at elevated temperatures." The Journal of Chemical Thermodynamics, 101, 1-8.
-
BenchChem. (2025).[3] "Technical Guide: N-Substituted 2-Methylquinoxalin-6-amine Derivatives."
-
PubChem. (2025). "2-Methyl-6-nitroquinoxaline (Compound Summary)." National Library of Medicine.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Chloro-6-nitroquinoxaline|Research Chemical [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Sci-Hub. Solubility and solution thermodynamics of 2-methyl-6-nitroaniline in ten organic solvents at elevated temperatures / The Journal of Chemical Thermodynamics, 2016 [sci-hub.red]
- 6. researchgate.net [researchgate.net]
